molecular formula C18H17BrN4O2 B2889858 2-bromo-5-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448029-53-5

2-bromo-5-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Numéro de catalogue: B2889858
Numéro CAS: 1448029-53-5
Poids moléculaire: 401.264
Clé InChI: SSISJJXQWJRIQA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-bromo-5-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H17BrN4O2 and its molecular weight is 401.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-bromo-5-methoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C17H19BrN4O\text{C}_{17}\text{H}_{19}\text{BrN}_4\text{O}

This structure includes a bromine atom, a methoxy group, and a pyrazole moiety, which are essential for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : Exhibited growth inhibition with an IC50 value of approximately 3.79 µM.
  • NCI-H460 (Lung Cancer) : Demonstrated cytotoxicity with an IC50 of around 42.30 µM .

These findings suggest that modifications to the pyrazole structure can enhance anticancer properties.

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented. Compounds similar to this compound have been tested for their ability to reduce inflammation in animal models. For example, certain derivatives showed comparable anti-inflammatory activity to indomethacin in carrageenan-induced edema models .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been explored. Research indicates that certain derivatives display significant activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as the aliphatic amide linkage in pyrazole derivatives, has been correlated with enhanced antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Pyrazole compounds often act as inhibitors for enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in angiogenesis and apoptosis, leading to enhanced therapeutic effects.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of pyrazole derivatives against multiple cancer cell lines, including MCF7 and NCI-H460. Among these, a compound structurally related to this compound exhibited promising results with an IC50 value indicating strong cytotoxicity.

Case Study 2: Anti-inflammatory Properties

In another investigation, compounds similar to this compound were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed significant reduction in paw swelling compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.

Data Summary Table

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF73.79
AnticancerNCI-H46042.30
Anti-inflammatoryCarrageenan ModelComparable to Indomethacin
AntimicrobialE. coliSignificant Activity

Propriétés

IUPAC Name

2-bromo-5-methoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O2/c1-25-14-2-3-16(19)15(12-14)18(24)21-9-11-23-10-6-17(22-23)13-4-7-20-8-5-13/h2-8,10,12H,9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSISJJXQWJRIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.